1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its structural similarity to purines . Key substituents include:
- 1-Position: A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone moiety that enhances polarity and metabolic stability .
- 3-Position: A methyl group, which may sterically hinder undesired interactions.
- 4-Position: A carboxamide linked to a thiophen-2-ylmethyl group, facilitating hydrogen-bonding interactions .
Synthetic routes for analogous pyrazolo[3,4-b]pyridines involve cyclocondensation of aldehydes with cyanoacetates in ionic liquids (e.g., [bmim][BF₄]) or refluxing in DMF/EtOH with piperidine catalysts . While direct synthesis data for this compound is absent in the provided evidence, its structural analogs (e.g., compound 39 in ) suggest similar methodologies involving carboxamide coupling and sulfone introduction .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-yl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-13-19-16(21(26)22-11-15-4-2-7-29-15)10-17(18-5-3-8-30-18)23-20(19)25(24-13)14-6-9-31(27,28)12-14/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPCYAPPDQRSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these atoms contributes to its biological properties and potential therapeutic applications.
Recent studies have identified this compound as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . It has demonstrated significant potency in activating GIRK1 and GIRK2 channels, which are crucial for various physiological processes including neuronal excitability and cardiac function.
Key Findings:
- Potency : The compound exhibits nanomolar potency as a GIRK1/2 activator, showing improved metabolic stability compared to prototypical urea-based compounds .
- Metabolic Stability : The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety enhances metabolic stability, making it a promising candidate for further development in therapeutic applications .
Biological Activity Data
The following table summarizes the potency and efficacy of various derivatives related to the compound in activating GIRK channels:
| Compound | GIRK1/2 Potency (nM) | GIRK1/4 Potency (nM) | Efficacy (%) |
|---|---|---|---|
| 11a | 137 ± 23 | 702 ± 211 | 95 ± 2 |
| 11b | 962 ± 170 | 3133 ± 289 | 59 ± 5 |
| 11c | >10000 | >10000 | - |
| 11d | 239 ± 50 | 601 ± 137 | 44 ± 4 |
| 11e | 150 ± 38 | 563 ± 73 | 68 ± 3 |
| 11f | 132 ± 24 | 335 ± 65 | 76 ± 5 |
This data highlights the variability in potency among different structural derivatives and emphasizes the importance of specific functional groups in enhancing biological activity.
Case Study: GIRK Channel Activation
In a study investigating the activation of GIRK channels, researchers synthesized a series of compounds based on the pyrazolo[3,4-b]pyridine scaffold. Among these, the compound was found to be one of the most effective in promoting channel activity. The study utilized tier one DMPK assays to evaluate metabolic stability and pharmacokinetics, revealing that compounds containing the dioxidotetrahydrothiophene moiety had significantly better profiles than those without it .
Case Study: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The activation of GIRK channels was linked to reduced excitotoxicity in neuronal cells exposed to glutamate. This suggests potential therapeutic implications for conditions such as epilepsy and neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are outlined below:
Table 1: Structural and Functional Comparisons
Key Findings :
Sulfone vs. Sulfone-containing compounds (e.g., 1005632-95-0) often exhibit enhanced metabolic stability due to resistance to oxidative degradation .
Thiophene Substituents :
- Dual thiophene groups (6-position and N-substituent) may facilitate π-π stacking with aromatic residues in biological targets, a feature shared with compound 39 .
Thermal Stability :
- High melting points in analogs like 7b (>300°C) correlate with extended aromatic systems and hydrogen-bonding networks, suggesting the target compound may exhibit similar stability if crystallized effectively .
Synthetic Flexibility :
- The use of ionic liquids (e.g., [bmim][BF₄]) in pyrazolo[3,4-b]pyridine synthesis () highlights green chemistry approaches applicable to the target compound .
Research Implications and Gaps
- Crystallography : Tools like SHELX and Mercury () could elucidate the target compound’s hydrogen-bonding patterns and crystal packing, critical for bioavailability .
- Synthetic Optimization : ’s use of DMF/EtOH with piperidine catalysts (yields ~75%) could guide scalable synthesis, though sulfone introduction may require additional steps .
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reaction Type | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pyrazole Formation | Ethanol reflux, 80°C, 6h | 78 | |
| 2 | Sulfonation | DMF, 100°C, 12h | 65 | |
| 3 | Amide Coupling | PEG-400, 70°C, 3h | 84 |
Q. Table 2. Biological Activity Trends in Analogous Compounds
| Substituent Modification | Biological Activity (IC50, μM) | Target | Reference |
|---|---|---|---|
| Thiophene-2-yl → Phenyl | 12.4 → 45.7 (Anticancer) | Topoisomerase II | |
| Methyl → Ethyl at Position 3 | 8.9 → 3.2 (Antimicrobial) | DHFR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
